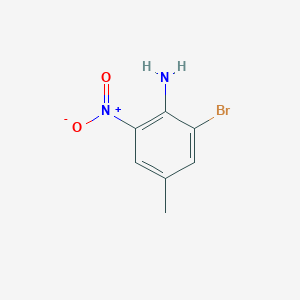

2-Bromo-4-methyl-6-nitroaniline

Description

The exact mass of the compound 2-Bromo-4-methyl-6-nitroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-methyl-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methyl-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPKZASVVCBVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379513 | |

| Record name | 2-Bromo-4-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-24-7 | |

| Record name | 2-Bromo-4-methyl-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methyl-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Bromo-4-methyl-6-nitroaniline, a substituted aniline derivative, represents a critical building block in the landscape of synthetic organic chemistry. Its unique electronic and steric properties, arising from the strategic placement of bromo, methyl, and nitro functional groups, render it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis and safe handling. The information herein is curated to empower innovation and facilitate the seamless integration of 2-Bromo-4-methyl-6-nitroaniline into pioneering research and development endeavors.

Section 1: Core Compound Identity and Properties

Chemical Identity:

-

Systematic Name: 2-Bromo-4-methyl-6-nitroaniline

Physicochemical Properties:

The distinct arrangement of substituents on the aniline ring governs the physical and chemical behavior of 2-Bromo-4-methyl-6-nitroaniline. These properties are crucial for its application in synthesis, dictating solubility, reactivity, and purification strategies.

| Property | Value | Source |

| Appearance | Light brown to orange solid | [1] |

| Melting Point | 64-66 °C | [1] |

| Boiling Point (Predicted) | 329.1 ± 37.0 °C | [1] |

| Density (Predicted) | 1.698 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -1.74 ± 0.25 | [1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

Section 2: Synthesis Protocol – A Validated Approach

The synthesis of 2-Bromo-4-methyl-6-nitroaniline is most effectively achieved through the electrophilic bromination of 4-methyl-2-nitroaniline. This method offers high yield and purity, making it a reliable and reproducible protocol for laboratory-scale production.

Reaction Scheme:

Caption: Workflow for the synthesis of 2-Bromo-4-methyl-6-nitroaniline.

Step-by-Step Methodology:

This protocol is adapted from established literature procedures, ensuring a high degree of success.[1]

-

Reactant Preparation: In a suitable reaction vessel, suspend 4-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid.

-

Bromination: To the suspension, slowly add bromine (1.2 eq) dropwise over a period of 1 hour at ambient temperature. The slow addition is critical to control the exothermic nature of the reaction and prevent the formation of polybrominated byproducts.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture for an additional hour to ensure complete consumption of the starting material. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture into a large volume of water to precipitate the product. Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any residual acetic acid and inorganic salts.

-

Drying: Dry the purified product under vacuum to yield 2-bromo-4-methyl-6-nitroaniline as an orange solid. A typical yield for this procedure is approximately 94%.[1]

Section 3: Spectroscopic Characterization

Confirmation of the synthesized product's identity and purity is paramount. The following spectroscopic data serves as a reference for validation.

-

¹H NMR (CDCl₃): δ 7.94 (1H, s), 7.56 (1H, s), 6.47 (2H, br s), 2.27 (3H, s).[1]

Section 4: Applications in Research and Drug Development

The trifunctional nature of 2-Bromo-4-methyl-6-nitroaniline makes it a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and material science sectors.

-

Heterocyclic Synthesis: The aniline and bromo functionalities serve as handles for the construction of various heterocyclic scaffolds, such as benzimidazoles, quinoxalines, and other nitrogen-containing ring systems that are prevalent in medicinal chemistry.

-

Cross-Coupling Reactions: The bromo substituent readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based moieties.

-

Dye and Material Synthesis: The chromophoric properties imparted by the nitroaniline core make it a useful precursor for the synthesis of azo dyes and other functional organic materials.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-4-methyl-6-nitroaniline.

Hazard Identification:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

-

Spill and Waste Management: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste in accordance with local regulations.[4]

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

Section 6: Conclusion

2-Bromo-4-methyl-6-nitroaniline stands as a compound of significant utility for the modern chemist. Its well-defined synthesis, versatile reactivity, and established safety protocols make it an indispensable tool in the pursuit of novel chemical entities. This guide provides the foundational knowledge necessary for its effective and safe utilization, empowering researchers to unlock its full potential in their synthetic endeavors.

References

-

2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 - PubChem. [Link]

Sources

A Comprehensive Technical Guide to 2-Bromo-4-methyl-6-nitroaniline: Synthesis, Characterization, and Handling

Abstract

This technical guide provides an in-depth examination of 2-Bromo-4-methyl-6-nitroaniline (CAS No. 827-24-7), a substituted aniline derivative that serves as a valuable intermediate in organic synthesis. For researchers and professionals in drug development and chemical manufacturing, understanding the specific characteristics of this molecule is crucial for its effective application. This document details the compound's chemical identity, physicochemical properties, a robust and high-yield synthesis protocol with mechanistic insights, and a complete analytical characterization profile. Furthermore, it outlines critical safety protocols and handling procedures in accordance with the Globally Harmonized System (GHS). The guide is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a thorough and practical understanding for the target audience.

Chemical Identity and Physicochemical Properties

2-Bromo-4-methyl-6-nitroaniline is an aromatic compound featuring three distinct functional groups—amino (-NH₂), bromo (-Br), and nitro (-NO₂)—on a toluene backbone. This specific substitution pattern dictates its chemical reactivity and physical properties.

Caption: Chemical structure of 2-Bromo-4-methyl-6-nitroaniline.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-bromo-4-methyl-6-nitroaniline[1] |

| CAS Number | 827-24-7[1][2] |

| Molecular Formula | C₇H₇BrN₂O₂[1][2] |

| Molecular Weight | 231.05 g/mol [1][2] |

| Synonyms | 2-Bromo-6-nitro-p-toluidine, 4-Amino-3-bromo-5-nitrotoluene[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Orange solid | [2] |

| Melting Point | 64-66 °C | [2] |

| Boiling Point | 329.1 ± 37.0 °C | (Predicted)[2] |

| Density | 1.698 ± 0.06 g/cm³ | (Predicted)[2] |

Synthesis Protocol and Mechanistic Insights

The synthesis of 2-Bromo-4-methyl-6-nitroaniline is efficiently achieved via electrophilic aromatic substitution, specifically the bromination of a substituted aniline precursor.

Principle of the Reaction

The established protocol involves the direct bromination of 4-methyl-2-nitroaniline.[2] The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino (-NH₂) group is a powerful activating ortho-, para- director, while the methyl (-CH₃) group is a weakly activating ortho-, para- director. The nitro (-NO₂) group is a deactivating meta- director. The position of bromination is ortho to the most powerfully activating group, the amino group, and meta to the nitro group, leading to the desired 2-bromo-4-methyl-6-nitroaniline isomer with high specificity.

Caption: Workflow for the synthesis of 2-Bromo-4-methyl-6-nitroaniline.

Materials and Equipment

-

Chemicals: 4-Methyl-2-nitroaniline, Bromine, Glacial Acetic Acid, Deionized Water.

-

Equipment: Reaction flask, magnetic stirrer, dropping funnel, Buchner funnel, filtration flask, vacuum source, standard laboratory glassware.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[2]

-

Reaction Setup: Suspend 4-methyl-2-nitroaniline (131.2 g, 862 mmol) in glacial acetic acid (1.25 L) in a suitable reaction flask equipped with a magnetic stirrer.[2]

-

Reagent Addition: At ambient temperature, add bromine (54 mL, 1.05 mol) slowly to the suspension over a period of 1 hour using a dropping funnel.[2]

-

Reaction: Continue to stir the reaction mixture for an additional hour after the bromine addition is complete.[2]

-

Product Precipitation: Pour the reaction solution into a large beaker containing 7.5 L of water. Stir the resulting suspension for 30 minutes to ensure complete precipitation of the product.[2]

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected orange solid thoroughly with water (5 x 1 L) to remove residual acetic acid and inorganic byproducts.[2]

-

Drying: Dry the purified solid to obtain 2-bromo-4-methyl-6-nitroaniline (187.2 g, 94% yield).[2]

Experimental Causality

-

Solvent Choice: Glacial acetic acid is an ideal solvent as it is polar enough to suspend the starting material and is stable to the oxidative conditions of bromination.

-

Slow Bromine Addition: The dropwise addition of bromine is a critical control measure. It prevents a rapid, exothermic reaction that could lead to over-bromination or other side reactions and ensures the reaction temperature remains stable.

-

Aqueous Workup: The product is insoluble in water, while the acetic acid solvent and any unreacted bromine or HBr byproduct are soluble. Pouring the reaction mixture into a large volume of water effectively precipitates the desired compound, providing a simple and efficient method for separation. This step is a self-validating system for initial purification.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is essential. This is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being a definitive tool.

Caption: General workflow for the analytical confirmation of the final product.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides an unambiguous fingerprint of the molecule's structure. The spectrum for 2-bromo-4-methyl-6-nitroaniline was recorded in deuterated chloroform (CDCl₃).[2]

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.94 | Singlet | 1H | Aromatic H |

| 7.56 | Singlet | 1H | Aromatic H |

| 6.47 | Broad Singlet | 2H | Amine (-NH₂) |

| 2.27 | Singlet | 3H | Methyl (-CH₃) |

Data sourced from ChemicalBook based on experimental findings.[2]

Interpretation of Spectrum:

-

The two distinct singlets at 7.94 and 7.56 ppm correspond to the two protons on the aromatic ring. Their singlet multiplicity confirms they are not adjacent to other protons.

-

The broad singlet at 6.47 ppm is characteristic of the two amine protons. The broadening is due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom.

-

The singlet at 2.27 ppm, integrating to three protons, is assigned to the methyl group.

Safety, Handling, and Storage

Proper handling of 2-Bromo-4-methyl-6-nitroaniline is imperative due to its potential hazards. All procedures should be conducted with appropriate engineering controls and personal protective equipment.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System.[1]

Table 4: GHS Hazard Information

| Category | Information |

| Pictogram | |

| Signal Word | Warning [1] |

| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust.[1]P264: Wash skin thoroughly after handling.[3]P280: Wear protective gloves/protective clothing/eye protection.[1][3]P302+P352: IF ON SKIN: Wash with plenty of water.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[4]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[4]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Applications in Organic Synthesis

2-Bromo-4-methyl-6-nitroaniline is not typically an end-product but rather a versatile building block for constructing more complex molecules. Its utility stems from the distinct reactivity of its three functional groups:

-

Amino Group: Can be diazotized and converted into a variety of other functional groups or used in coupling reactions to form azo compounds, which are important in the dye industry.

-

Bromo Group: Serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Nitro Group: Can be readily reduced to a second amino group, providing a pathway to synthesize substituted phenylenediamines. These are valuable precursors for polymers, agrochemicals, and pharmaceuticals.

The strategic placement of these groups allows for sequential and regioselective chemical transformations, making this compound a valuable intermediate for synthetic chemists.

Conclusion

2-Bromo-4-methyl-6-nitroaniline is a key synthetic intermediate with well-defined properties, a straightforward and high-yield synthesis, and clear analytical signatures. Its value lies in the versatile chemical handles it provides for further molecular elaboration. By adhering to the detailed protocols for synthesis, characterization, and safety outlined in this guide, researchers can confidently and safely utilize this compound in their research and development endeavors.

References

-

PubChem. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Kang, G., Kim, T. H., Lee, E.-J., & Kang, C. H. (2015). Crystal structure of 2-bromo-4,6-di-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o813. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methyl-6-nitroaniline is an aromatic organic compound with the chemical formula C₇H₇BrN₂O₂.[1][2] As a substituted aniline, it possesses a unique combination of functional groups—a bromine atom, a methyl group, and a nitro group—that make it a valuable intermediate in organic synthesis. The strategic placement of these substituents on the aniline ring provides a versatile scaffold for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of 2-Bromo-4-methyl-6-nitroaniline, supported by experimental data and established scientific principles.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Bromo-4-methyl-6-nitroaniline is presented in the table below. It is important to note that some of these properties are predicted based on computational models, as extensive experimental data is not always available in the public domain.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 231.05 g/mol | [1][2] |

| CAS Number | 827-24-7 | [1][2] |

| Appearance | Orange solid | [1] |

| Melting Point | 64-66 °C | [1] |

| Boiling Point (Predicted) | 329.1 ± 37.0 °C | [1] |

| Density (Predicted) | 1.698 ± 0.1 g/cm³ | [1] |

| IUPAC Name | 2-bromo-4-methyl-6-nitroaniline | [2] |

Synthesis of 2-Bromo-4-methyl-6-nitroaniline

The synthesis of 2-Bromo-4-methyl-6-nitroaniline is typically achieved through the bromination of 4-methyl-2-nitroaniline. This electrophilic aromatic substitution reaction is a standard method for introducing a bromine atom onto an activated benzene ring.

Experimental Protocol

A common laboratory-scale synthesis protocol is as follows[1]:

-

Reaction Setup: In a suitable reaction vessel, suspend 4-methyl-2-nitroaniline (1.0 equivalent) in glacial acetic acid.

-

Bromination: While stirring the suspension at ambient temperature, slowly add a solution of bromine (1.2 equivalents) in glacial acetic acid dropwise over a period of approximately one hour.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into a large volume of water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash it thoroughly with water to remove any remaining acetic acid and inorganic byproducts, and then dry it under a vacuum. The final product, 2-bromo-4-methyl-6-nitroaniline, is typically obtained as an orange solid.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Bromo-4-methyl-6-nitroaniline.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environments in the molecule. The reported ¹H NMR data for 2-Bromo-4-methyl-6-nitroaniline in CDCl₃ is as follows[1]:

-

δ 7.94 (1H, s): This singlet corresponds to the aromatic proton at the 5-position, which is deshielded by the adjacent nitro group.

-

δ 7.56 (1H, s): This singlet is assigned to the aromatic proton at the 3-position.

-

δ 6.47 (2H, br s): This broad singlet is characteristic of the two protons of the primary amine (-NH₂) group.

-

δ 2.27 (3H, s): This singlet represents the three protons of the methyl (-CH₃) group.

¹³C NMR Spectroscopy

While a publicly available experimental ¹³C NMR spectrum for 2-Bromo-4-methyl-6-nitroaniline is not readily found, a predicted spectrum would be expected to show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon atoms attached to the bromine and nitro groups, as well as the carbon bearing the amino group, showing characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-4-methyl-6-nitroaniline would be expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.

-

N-O stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically found around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C=C stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-N stretching: In the region of 1250-1360 cm⁻¹.

-

C-Br stretching: In the fingerprint region, typically below 690 cm⁻¹.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For 2-Bromo-4-methyl-6-nitroaniline, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols for Physical Property Determination

The following are generalized, yet authoritative, protocols for determining key physical properties of solid organic compounds like 2-Bromo-4-methyl-6-nitroaniline.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the 2-Bromo-4-methyl-6-nitroaniline sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus. Heat the sample at a moderate rate (e.g., 5-10 °C/minute) to quickly determine an approximate melting range.

-

Refined Measurement: Allow the apparatus to cool. Using a fresh sample, repeat the measurement, but this time, heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.

-

Data Recording: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range). For a pure compound, this range should be narrow (typically 1-2 °C).

Solubility Determination (Qualitative)

Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, dimethyl sulfoxide)

Procedure:

-

Sample Addition: Place approximately 10-20 mg of 2-Bromo-4-methyl-6-nitroaniline into a series of small, clean, and dry test tubes.

-

Solvent Addition: Add 1 mL of a chosen solvent to each test tube.

-

Agitation: Vigorously shake or vortex each test tube for 1-2 minutes to facilitate dissolution.

-

Observation: Observe each tube to determine if the solid has completely dissolved. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-Bromo-4-methyl-6-nitroaniline.

-

Hazard Classification: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Bromo-4-methyl-6-nitroaniline is a valuable synthetic intermediate with a distinct set of physical properties. This guide has provided a comprehensive overview of its chemical identity, synthesis, spectroscopic data, and methods for determining its physical characteristics, along with essential safety information. While some experimental data, particularly for ¹³C NMR and quantitative solubility, are not widely available, the information presented here, grounded in established chemical principles and available data, serves as a robust resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

-

PubChem. 2-Bromo-4-methyl-6-nitroaniline. [Link]

-

PubChem. 2-Bromo-4,6-dinitroaniline. [Link]

-

PubChem. 2,6-Dibromo-4-nitroaniline. [Link]

-

RSC Publishing. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]

-

PubChem. 2-Bromo-6-chloro-4-nitroaniline. [Link]

-

Cheméo. Chemical Properties of 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0). [Link]

-

SpectraBase. 2-Bromo-4-methyl-6-nitrophenol - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Cheméo. 4-Bromo-2-methyl-6-nitroaniline.pdf. [Link]

-

ResearchGate. (PDF) 2-Bromo-4-nitroaniline. [Link]

-

NIST WebBook. 4-Bromo-2-methyl-6-nitroaniline. [Link]

-

ResearchGate. (PDF) 2-Bromo-4-nitroaniline. [Link]

Sources

2-Bromo-4-methyl-6-nitroaniline molecular weight

An In-Depth Technical Guide to 2-Bromo-4-methyl-6-nitroaniline: Synthesis, Properties, and Applications

Introduction

2-Bromo-4-methyl-6-nitroaniline is a substituted aniline derivative that serves as a crucial building block in synthetic organic chemistry. Its unique molecular architecture, featuring a bromine atom, a methyl group, and a nitro group strategically positioned on the aniline ring, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of the molecular and physicochemical properties of 2-Bromo-4-methyl-6-nitroaniline, a detailed synthesis protocol, its applications in research and drug development, and essential safety information.

Physicochemical Properties

The physicochemical properties of 2-Bromo-4-methyl-6-nitroaniline are fundamental to its handling, reactivity, and application in various chemical transformations. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 231.05 g/mol | [1][2] |

| CAS Number | 827-24-7 | [1][2] |

| Appearance | Orange solid | [1] |

| Melting Point | 64-66 °C | [1] |

| Boiling Point | 329.1±37.0 °C (Predicted) | [1] |

| Density | 1.698±0.06 g/cm³ (Predicted) | [1] |

| InChI | InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | [2] |

| SMILES | Cc1cc(Br)c(N)c(c1)[O-] |

Synthesis of 2-Bromo-4-methyl-6-nitroaniline

The synthesis of 2-Bromo-4-methyl-6-nitroaniline is typically achieved through the bromination of 4-methyl-2-nitroaniline. This electrophilic aromatic substitution reaction is regioselective due to the directing effects of the amino and nitro groups on the aromatic ring.

Experimental Protocol

The following protocol is based on a well-established method for the synthesis of 2-Bromo-4-methyl-6-nitroaniline[1]:

Materials:

-

4-Methyl-2-nitroaniline

-

Glacial Acetic Acid

-

Bromine

-

Water

Procedure:

-

Suspend 4-Methyl-2-nitroaniline (131.2 g, 862 mmol) in glacial acetic acid (1.25 L) in a suitable reaction vessel at ambient temperature.

-

Slowly add bromine (54 mL, 1.05 mol) to the suspension over a period of 1 hour.

-

After the addition is complete, continue to stir the reaction mixture for an additional hour.

-

Pour the reaction solution into water (7.5 L) to precipitate the product.

-

Stir the resulting suspension for 30 minutes.

-

Collect the solid product by filtration.

-

Wash the solid thoroughly with water (5 x 1 L).

-

Dry the product to obtain 2-Bromo-4-methyl-6-nitroaniline as an orange solid (187.2 g, 94% yield)[1].

Causality of Experimental Choices:

-

Glacial Acetic Acid: This solvent is used because it is polar enough to dissolve the starting material to some extent and is unreactive towards bromine.

-

Slow Addition of Bromine: This is crucial to control the exothermicity of the reaction and to prevent the formation of polybrominated byproducts.

-

Aqueous Workup: Pouring the reaction mixture into water precipitates the organic product, which is insoluble in water, allowing for its easy separation from the reaction medium.

-

Thorough Washing: This step is essential to remove any remaining acetic acid and unreacted bromine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Bromo-4-methyl-6-nitroaniline.

Applications in Research and Drug Development

2-Bromo-4-methyl-6-nitroaniline is a valuable intermediate in the synthesis of various organic compounds. Its functional groups allow for a diverse range of chemical transformations.

-

Pharmaceutical Synthesis: The aniline functional group can be diazotized and converted into a variety of other functional groups, or it can be acylated or alkylated. The bromine atom is susceptible to nucleophilic substitution or can participate in cross-coupling reactions, such as Suzuki and Heck couplings, to form carbon-carbon bonds. The nitro group can be reduced to an amino group, providing another site for functionalization. These properties make it a key building block for the synthesis of heterocyclic compounds and other complex molecules with potential biological activity. For instance, similar substituted anilines are used in the development of anti-cancer agents and antibiotics[3].

-

Dye and Pigment Industry: Nitroanilines are common precursors in the synthesis of azo dyes. The diazotization of the amino group of 2-Bromo-4-methyl-6-nitroaniline, followed by coupling with a suitable aromatic compound, can lead to the formation of highly colored azo compounds.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306. PubChem. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-4-methyl-6-nitroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-4-methyl-6-nitroaniline (CAS No. 827-24-7), a key chemical intermediate. The primary focus of this document is the accurate determination and contextual understanding of its melting point, a critical parameter for identity and purity assessment. This guide elucidates the potential for isomeric confusion, details a robust experimental protocol for melting point determination, provides a validated synthesis method, and outlines essential safety and handling protocols. The information is structured to offer both foundational data and practical, field-proven insights for laboratory professionals.

Introduction: The Challenge of Isomeric Specificity

2-Bromo-4-methyl-6-nitroaniline is a substituted aromatic amine whose utility in organic synthesis is significant. However, its proper identification is frequently complicated by the existence of structurally similar isomers, each possessing markedly different physical properties. The precise arrangement of the bromo, methyl, and nitro functional groups on the aniline ring dictates the molecule's polarity, crystal lattice energy, and ultimately, its melting point. Misidentification of isomers can lead to failed syntheses, impure products, and erroneous downstream data in drug discovery and development pipelines. This guide serves to clarify the specific properties of the 2-Bromo-4-methyl-6-nitroaniline isomer (CAS 827-24-7) and provide the technical framework for its unambiguous characterization.

Physicochemical Properties and Isomeric Comparison

The fundamental physicochemical properties of 2-Bromo-4-methyl-6-nitroaniline are essential for its handling, application, and characterization. It is crucial to distinguish these properties from those of its common isomers to ensure correct compound identification.

Core Properties of 2-Bromo-4-methyl-6-nitroaniline

| Property | Value | Source |

| CAS Number | 827-24-7 | [1][2][3][4] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][3][4] |

| Molecular Weight | 231.05 g/mol | [1][3][4] |

| Appearance | Light brown to orange solid | [5] |

| Melting Point | 60-66 °C | [1][3] |

| Boiling Point (Predicted) | 329.1 ± 37.0 °C | [1][5] |

| Density (Predicted) | 1.698 ± 0.06 g/cm³ | [1][5] |

| IUPAC Name | 2-bromo-4-methyl-6-nitroaniline | [3][4] |

Isomeric Differentiation: A Critical Comparison

The importance of precise analytical techniques is underscored by the significant variation in melting points among closely related isomers. Relying solely on molecular formula or mass spectrometry for identification can be misleading.

| Compound | CAS Number | Melting Point (°C) |

| 2-Bromo-4-methyl-6-nitroaniline | 827-24-7 | 60-66 |

| 2-Bromo-6-methyl-4-nitroaniline | 102170-56-9 | ~179 |

| 4-Bromo-2-methyl-6-nitroaniline | 77811-44-0 | ~143-147 |

This substantial difference highlights why melting point determination is a simple yet powerful tool for initial isomer differentiation in a laboratory setting.

Experimental Protocol: Melting Point Determination

The following protocol describes a validated method for determining the melting point of 2-Bromo-4-methyl-6-nitroaniline using a capillary-based digital melting point apparatus. This method is designed to ensure accuracy and reproducibility.

Principle

The melting point is the temperature range over which a crystalline solid transitions to a liquid. For a pure compound, this range is typically narrow (0.5-1.0°C). Impurities depress and broaden the melting range.[6] The protocol involves heating a finely powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.

Materials and Equipment

-

2-Bromo-4-methyl-6-nitroaniline sample

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (1.3-1.8 mm outer diameter)[7]

-

Mortar and pestle

-

Spatula

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 2-Bromo-4-methyl-6-nitroaniline sample is completely dry.[6]

-

Place a small amount of the crystalline solid in a clean, dry mortar.

-

Gently grind the sample into a fine, homogeneous powder. This ensures efficient heat transfer within the capillary.[6]

-

Invert a capillary tube and press the open end into the powder several times.

-

Tap the sealed end of the capillary on a hard surface to compact the powder into the bottom of the tube, aiming for a sample height of 2-3 mm.[8][9]

-

-

Preliminary (Rapid) Determination:

-

If the approximate melting point is unknown, perform a rapid determination to establish a rough estimate.

-

Insert the prepared capillary into the apparatus.

-

Set a fast heating rate (e.g., 10-20 °C/minute).[9]

-

Record the approximate temperature range of melting. This value is for estimation only and should not be reported as the final melting point.

-

-

Accurate (Slow) Determination:

-

Allow the apparatus to cool to at least 15-20 °C below the estimated melting point.

-

Insert a new, freshly prepared capillary tube.

-

Set the heating rate to a slow, controlled value, typically 1-2 °C per minute, as the expected melting point is approached.[8][9]

-

Observe the sample closely through the magnifying lens.

-

Record T₁: The temperature at which the first drop of liquid appears (Collapse Point).[7]

-

Record T₂: The temperature at which the last solid crystal melts into a transparent liquid (Clear Point).[7]

-

The reported melting point is the range T₁ – T₂.

-

-

Confirmation:

-

Repeat the accurate determination at least twice with fresh samples to ensure consistency. Two consistent values are required for a validated result.

-

Workflow Diagram

Caption: Workflow for accurate melting point determination.

Synthesis Protocol: A Practical Reference

Understanding the synthetic origin of a compound provides context for potential impurities. The following is a common laboratory-scale synthesis for 2-Bromo-4-methyl-6-nitroaniline.[1]

Reaction Scheme

Starting Material: 4-Methyl-2-nitroaniline Reagent: Bromine in Glacial Acetic Acid Product: 2-Bromo-4-methyl-6-nitroaniline

Step-by-Step Methodology

-

Reaction Setup: Suspend 4-Methyl-2-nitroaniline (131.2 g, 862 mmol) in glacial acetic acid (1.25 L) in a suitable reaction vessel.[1]

-

Bromination: At ambient temperature, slowly add Bromine (54 mL, 1.05 mol) dropwise over a period of 1 hour.[1]

-

Reaction Stirring: After the addition is complete, continue to stir the reaction mixture for an additional hour at ambient temperature.[1]

-

Precipitation: Pour the reaction solution into water (7.5 L). A solid product will precipitate. Stir the resulting suspension for 30 minutes.[1]

-

Isolation and Purification: Collect the solid product by filtration. Wash the collected solid thoroughly with water (5 x 1 L) to remove residual acid and salts.[1]

-

Drying: Dry the product to yield 2-Bromo-4-methyl-6-nitroaniline as an orange solid. The reported yield for this procedure is high (approx. 94%).[1]

Synthesis Workflow Diagram

Sources

- 1. 2-BROMO-4-METHYL-6-NITROANILINE CAS#: 827-24-7 [m.chemicalbook.com]

- 2. aaronchem.com [aaronchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-methyl-6-nitroaniline , 98% , 827-24-7 - CookeChem [cookechem.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. ijcrt.org [ijcrt.org]

- 8. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 2-Bromo-4-methyl-6-nitroaniline

Executive Summary: This guide provides a comprehensive technical overview of 2-Bromo-4-methyl-6-nitroaniline (CAS No. 827-24-7), a pivotal intermediate in synthetic organic chemistry. Its unique trifunctionalized structure, featuring bromo, methyl, and nitro groups on an aniline core, makes it a versatile building block for the synthesis of complex heterocyclic compounds, dyes, and pharmacologically active molecules. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, a validated high-yield synthesis protocol with mechanistic insights, spectroscopic characterization data, key applications, and essential safety and handling procedures.

The formal IUPAC name for this compound is 2-Bromo-4-methyl-6-nitroaniline [1]. It is also known by synonyms such as 2-Bromo-6-nitro-p-toluidine and 4-Amino-3-bromo-5-nitrotoluene[1]. The structure is characterized by an aniline ring substituted at position 2 with a bromine atom, at position 4 with a methyl group, and at position 6 with a nitro group.

Table 1: Physicochemical Properties of 2-Bromo-4-methyl-6-nitroaniline

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-bromo-4-methyl-6-nitroaniline | PubChem[1] |

| CAS Number | 827-24-7 | PubChem[1] |

| Molecular Formula | C₇H₇BrN₂O₂ | PubChem[1] |

| Molecular Weight | 231.05 g/mol | PubChem[1], ChemicalBook[2] |

| Appearance | Light brown to orange solid | ChemicalBook[2] |

| Melting Point | 64-66 °C | ChemicalBook[2] |

| Boiling Point | 329.1±37.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.698±0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| SMILES | CC1=CC(=C(C(=C1)Br)N)[O-] | PubChem[1] |

| InChIKey | VFPKZASVVCBVMG-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Rationale

The synthesis of 2-Bromo-4-methyl-6-nitroaniline is most effectively achieved via electrophilic aromatic substitution, specifically the bromination of a suitable precursor. A highly efficient and widely cited method starts from 4-methyl-2-nitroaniline[2].

Reaction Scheme

The overall transformation involves the regioselective bromination of 4-methyl-2-nitroaniline.

-

Starting Material: 4-Methyl-2-nitroaniline

-

Reagent: Bromine (Br₂)

-

Solvent: Glacial Acetic Acid

-

Product: 2-Bromo-4-methyl-6-nitroaniline

Mechanistic Insights

The success of this synthesis hinges on the directing effects of the substituents on the aniline ring.

-

Amino Group (-NH₂): A powerful activating, ortho-, para-director.

-

Methyl Group (-CH₃): A weakly activating, ortho-, para-director.

-

Nitro Group (-NO₂): A strong deactivating, meta-director.

The amino group is the most influential activator, strongly directing incoming electrophiles to its ortho and para positions. The position para to the amino group is already occupied by the methyl group. This leaves the two ortho positions (C2 and C6) as the most electronically enriched and sterically accessible sites for bromination. The nitro group at C2 further deactivates the C3 position, while the methyl group at C4 provides some activation to the C3 and C5 positions. However, the overwhelming activating effect of the amino group directs the bromine electrophile to the vacant C6 position, leading to the desired product with high regioselectivity. Glacial acetic acid serves as a polar protic solvent that can solvate the ions formed during the reaction.

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis process.

Caption: Workflow for the synthesis of 2-Bromo-4-methyl-6-nitroaniline.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. The following data are characteristic of 2-Bromo-4-methyl-6-nitroaniline.

Table 2: Spectroscopic Data Summary

| Technique | Data | Interpretation | Source |

|---|---|---|---|

| ¹H NMR | δ 7.94 (1H, s), 7.56 (1H, s), 6.47 (2H, br s), 2.27 (3H, s) | Aromatic protons, broad amine protons, and methyl protons consistent with the structure. | ChemicalBook[2] |

| IR Spectroscopy | Key peaks expected for N-H, aromatic C-H, C=C, asymmetric and symmetric NO₂, and C-Br stretches. | Confirms the presence of all key functional groups. | PubChem[1] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) expected around m/z 230/232 (due to Br isotopes). | Confirms the molecular weight and presence of one bromine atom. | PubChem[1] |

Applications in Synthesis and Drug Development

2-Bromo-4-methyl-6-nitroaniline is not typically an end-product but rather a valuable intermediate. Its functional groups serve as handles for further chemical modifications.

-

Precursor for Heterocyclic Compounds: The ortho-disposed amino and bromo groups are ideal for constructing fused heterocyclic systems, which are common scaffolds in medicinal chemistry.

-

Dye Synthesis: The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes[3].

-

Pharmaceutical Building Block: Analogues such as 2-bromo-4-fluoro-6-nitroaniline are used as intermediates in the development of pharmaceuticals, including anti-cancer agents and antibiotics[4]. The specific substitution pattern allows for precise structural modifications to optimize biological activity.

Application Workflow: Diazotization for Azo Dye Synthesis

This diagram illustrates a common subsequent reaction, highlighting the compound's utility.

Caption: General workflow for utilizing the compound in azo dye synthesis.

Safety, Handling, and Storage

Proper handling of 2-Bromo-4-methyl-6-nitroaniline is essential due to its potential hazards.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as:

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[5][6].

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[5].

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin[5][7].

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator[7].

-

General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling[6][7].

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[6].

-

Keep under an inert atmosphere (nitrogen or argon) at 2–8 °C for long-term stability[2].

Experimental Protocols

Protocol: Synthesis of 2-Bromo-4-methyl-6-nitroaniline

This protocol is adapted from a high-yield procedure reported in the literature[2].

-

Setup: In a suitable round-bottom flask equipped with a magnetic stirrer, suspend 4-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid.

-

Reagent Addition: At ambient temperature, slowly add bromine (1.2 eq) to the stirred suspension over a period of approximately 1 hour.

-

Reaction: Continue stirring the reaction mixture for an additional hour at ambient temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: Pour the reaction mixture into a large volume of cold water (approx. 6 times the volume of acetic acid used). Stir the resulting suspension for 30 minutes to ensure complete precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with several portions of water to remove residual acetic acid and salts.

-

Drying: Dry the orange solid product under vacuum to a constant weight. The expected yield is approximately 94%.

Protocol: Characterization by ¹H NMR

-

Sample Preparation: Dissolve a small sample (5-10 mg) of the dried product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the proton NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the spectrum and integrate the peaks. The chemical shifts should correspond to the values listed in Table 2, confirming the structure of 2-Bromo-4-methyl-6-nitroaniline.

References

-

PubChem. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link][1]

-

PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

-

PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E. Retrieved from [Link]

Sources

- 1. 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-4-METHYL-6-NITROANILINE CAS#: 827-24-7 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-methyl-6-nitroaniline

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromo-4-methyl-6-nitroaniline, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies for these analyses are also detailed, providing a framework for the empirical validation of this compound's identity and purity.

Introduction: The Significance of Spectroscopic Validation

2-Bromo-4-methyl-6-nitroaniline (C₇H₇BrN₂O₂, Molar Mass: 231.05 g/mol ) is a substituted aromatic amine whose utility in organic synthesis necessitates unambiguous structural confirmation.[1] The presence of multiple functional groups—a primary amine, a nitro group, a bromine atom, and a methyl group—on the benzene ring gives rise to a unique and complex spectroscopic signature. Accurate interpretation of this signature is paramount for ensuring the integrity of subsequent synthetic steps and the biological or material properties of the final products.

This guide is structured to provide not just the spectroscopic data itself, but also the underlying principles and experimental considerations necessary for its acquisition and interpretation. By understanding the "why" behind the experimental choices and the resulting data, researchers can apply these principles to a broader range of complex organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-Bromo-4-methyl-6-nitroaniline, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the nature of the functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-4-methyl-6-nitroaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.94 | Singlet | 1H | Ar-H |

| 7.56 | Singlet | 1H | Ar-H |

| 6.47 | Broad Singlet | 2H | -NH₂ |

| 2.27 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)[2]

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 2-Bromo-4-methyl-6-nitroaniline in deuterated chloroform (CDCl₃) reveals four distinct signals, consistent with its proposed structure.[2]

-

Aromatic Protons (δ 7.94 and 7.56): The two singlets in the aromatic region are indicative of two protons on the benzene ring that are not coupled to each other. The downfield shift of these protons is expected due to the electron-withdrawing effects of the nitro (-NO₂) and bromo (-Br) groups. The singlet at δ 7.94 can be assigned to the proton ortho to the nitro group, which experiences the strongest deshielding effect. The singlet at δ 7.56 corresponds to the proton situated between the bromine and methyl groups.

-

Amine Protons (δ 6.47): The broad singlet integrating to two protons is characteristic of the primary amine (-NH₂) group. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and possible exchange with trace amounts of water in the solvent.

-

Methyl Protons (δ 2.27): The singlet integrating to three protons at δ 2.27 is assigned to the methyl (-CH₃) group attached to the aromatic ring. Its upfield position relative to the aromatic protons is consistent with an alkyl substituent.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4-methyl-6-nitroaniline in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals to determine the relative number of protons.

Visualization of ¹H NMR Assignments:

Caption: Correlation of ¹H NMR signals with the protons in 2-Bromo-4-methyl-6-nitroaniline.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Bromo-4-methyl-6-nitroaniline

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~148 | C-NO₂ |

| ~145 | C-NH₂ |

| ~135 | C-CH₃ |

| ~130 | C-H |

| ~125 | C-H |

| ~115 | C-Br |

| ~20 | -CH₃ |

Prediction based on substituent effects and data from similar compounds.

Interpretation of the Predicted ¹³C NMR Spectrum:

Due to the lack of publicly available experimental data, the ¹³C NMR chemical shifts are predicted based on established substituent effects on the benzene ring.

-

Quaternary Carbons: Six signals are expected for the six aromatic carbons, as they are all in unique chemical environments. The carbons attached to the nitro, amino, and bromo groups are significantly shifted. The carbon bearing the nitro group (C-NO₂) is expected to be the most downfield due to the strong electron-withdrawing nature of this group. The carbon attached to the amino group (C-NH₂) will also be downfield. The carbon bonded to the bromine atom (C-Br) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

-

Protonated Aromatic Carbons: The two carbons bonded to hydrogen (C-H) will appear in the typical aromatic region.

-

Methyl Carbon: The methyl carbon (-CH₃) is expected to have a signal in the aliphatic region, significantly upfield from the aromatic carbons.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of CDCl₃) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is standard, which results in a spectrum of singlets for each unique carbon. A longer acquisition time and a greater number of scans are necessary.

-

Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phase correction, and baseline correction. The solvent signal (for CDCl₃, a triplet at δ 77.16) is used for chemical shift referencing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for 2-Bromo-4-methyl-6-nitroaniline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl (-CH₃) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1620-1550 | N-H bend | Primary Amine (-NH₂) |

| 1550-1475 | N-O asymmetric stretch | Nitro (-NO₂) |

| 1360-1290 | N-O symmetric stretch | Nitro (-NO₂) |

| 800-600 | C-Br stretch | Bromoalkane |

Interpretation of the Predicted IR Spectrum:

The IR spectrum of 2-Bromo-4-methyl-6-nitroaniline is expected to show characteristic absorption bands for its key functional groups.

-

Amine Group (-NH₂): Two distinct bands in the 3400-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations are a clear indication of a primary amine. An N-H bending vibration is also expected around 1620-1550 cm⁻¹.

-

Nitro Group (-NO₂): Strong absorptions from the asymmetric and symmetric N-O stretching vibrations are anticipated between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3][4] These are highly characteristic and reliable indicators of the nitro group.

-

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1620-1580 cm⁻¹ region confirm the presence of the aromatic ring.

-

Methyl Group (-CH₃): C-H stretching vibrations just below 3000 cm⁻¹ are indicative of the methyl group.

-

Bromo Group (-Br): The C-Br stretching vibration is expected in the fingerprint region (800-600 cm⁻¹).

Experimental Protocol for FT-IR (Solid Sample):

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Key IR Absorptions:

Caption: Key functional groups and their expected IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the deduction of the structure from fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-4-methyl-6-nitroaniline

| m/z | Proposed Fragment | Notes |

| 230/232 | [M]⁺ | Molecular ion peak, showing isotopic pattern for bromine (¹⁹Br/⁸¹Br) |

| 215/217 | [M - CH₃]⁺ | Loss of a methyl radical |

| 184/186 | [M - NO₂]⁺ | Loss of a nitro radical |

| 151 | [M - Br]⁺ | Loss of a bromine radical |

| 105 | [M - Br - NO₂]⁺ | Subsequent loss of a nitro radical from the [M - Br]⁺ ion |

Interpretation of the Predicted Mass Spectrum:

The electron ionization (EI) mass spectrum of 2-Bromo-4-methyl-6-nitroaniline is expected to show a characteristic molecular ion peak and several fragment ions that provide structural information.

-

Molecular Ion Peak ([M]⁺): A pair of peaks at m/z 230 and 232 with approximately equal intensity is expected for the molecular ion. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a strong confirmation of the presence of one bromine atom in the molecule.

-

Key Fragmentations:

-

Loss of a Methyl Radical (-CH₃): A fragment ion at m/z 215/217 would result from the cleavage of the methyl group.

-

Loss of a Nitro Radical (-NO₂): The loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds, which would lead to a fragment at m/z 184/186.

-

Loss of a Bromine Radical (-Br): Cleavage of the C-Br bond would result in a fragment ion at m/z 151.

-

Subsequent Fragmentations: Further fragmentation, such as the loss of a nitro group from the [M - Br]⁺ ion, can also occur, leading to ions at lower m/z values like 105.

-

Experimental Protocol for EI-MS:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Visualization of a Plausible Fragmentation Pathway:

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4-methyl-6-nitroaniline

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-4-methyl-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum based on molecular structure and substituent electronic effects, followed by a detailed interpretation of experimental data. A standardized protocol for data acquisition is also presented to ensure reproducibility and accuracy. This guide serves as an expert resource for the structural elucidation and characterization of this important chemical intermediate.

Molecular Structure and Proton Environments

2-Bromo-4-methyl-6-nitroaniline (CAS No: 827-24-7) is a polysubstituted benzene derivative with the molecular formula C₇H₇BrN₂O₂. The structural integrity of such compounds is paramount in synthetic chemistry and drug discovery, and ¹H NMR spectroscopy is the primary analytical tool for its confirmation.

The molecule possesses four distinct proton environments, which are crucial for spectral assignment:

-

Aromatic Protons (H-3, H-5): Two non-equivalent protons attached to the aromatic ring.

-

Amino Protons (-NH₂): Two equivalent protons of the primary amine group.

-

Methyl Protons (-CH₃): Three equivalent protons of the methyl group.

The specific substitution pattern dictates the chemical and magnetic environment of each proton, leading to a unique and predictable ¹H NMR spectrum.

Figure 1: Molecular structure of 2-bromo-4-methyl-6-nitroaniline with key proton environments labeled.

Theoretical ¹H NMR Spectral Prediction

A robust understanding of substituent effects is essential for predicting the chemical shifts (δ) of aromatic protons. The electronic nature of each group—whether electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density around nearby protons, causing them to be shielded (shifted upfield to lower δ) or deshielded (shifted downfield to higher δ).[1]

-

-NH₂ (Amino): A strong electron-donating group through resonance (+R effect), which increases electron density at the ortho and para positions, causing significant shielding.[2]

-

-CH₃ (Methyl): A weak electron-donating group through hyperconjugation and induction (+I effect), causing mild shielding.

-

-Br (Bromo): An electron-withdrawing group via induction (-I effect) but electron-donating via resonance (+R effect). The inductive effect is dominant, leading to overall deshielding.[3]

-

-NO₂ (Nitro): A very strong electron-withdrawing group by both induction and resonance (-I, -R effects), causing powerful deshielding, especially at the ortho and para positions.

Analysis of Aromatic Protons:

-

H-3: This proton is positioned ortho to the strongly donating -NH₂ group and the withdrawing -Br group. It is meta to the -NO₂ and -CH₃ groups. The powerful shielding from the amino group is expected to be the dominant influence, though countered by the deshielding from the adjacent bromine.

-

H-5: This proton is ortho to the strongly withdrawing -NO₂ group and the weakly donating -CH₃ group. It is meta to the -NH₂ and -Br groups. The deshielding effect from the ortho nitro group is exceptionally strong and will be the defining factor for this proton's chemical shift, pushing it significantly downfield.

Prediction of Multiplicity (Splitting): The aromatic protons H-3 and H-5 are meta to each other. The coupling constant across four bonds in an aromatic system (⁴J, or meta-coupling) is typically very small, in the range of 0-3 Hz.[2][4][5] This small coupling is often not resolved by standard NMR spectrometers, causing the signals to appear as singlets. The methyl and amino protons do not have adjacent, non-equivalent protons, so they will also appear as singlets.

Experimental ¹H NMR Data and Interpretation

Experimental data provides definitive confirmation of the theoretical predictions. The ¹H NMR spectrum of 2-bromo-4-methyl-6-nitroaniline was acquired in deuterated chloroform (CDCl₃).

Table 1: Experimental ¹H NMR Data (400 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| 1 | 7.94 | 1H | Singlet (s) | Aromatic H-5 |

| 2 | 7.56 | 1H | Singlet (s) | Aromatic H-3 |

| 3 | 6.47 | 2H | Broad Singlet (br s) | Amino (-NH₂) |

| 4 | 2.27 | 3H | Singlet (s) | Methyl (-CH₃) |

Data sourced from ChemicalBook.

Interpretation and Correlation: The experimental spectrum aligns perfectly with the theoretical analysis:

-

Aromatic Region (δ 7.0-8.0 ppm): Two distinct singlets are observed, confirming the lack of resolved meta-coupling.

-

The signal at δ 7.94 ppm is assigned to H-5 . As predicted, its position far downfield is a direct consequence of the profound deshielding effect from the adjacent, strongly electron-withdrawing nitro group.

-

The signal at δ 7.56 ppm is assigned to H-3 . Its relatively upfield position compared to H-5 reflects the net shielding influence of the ortho amino group, which counteracts the deshielding from the ortho bromine atom.

-

-

Amino Protons (δ 6.47 ppm): The two amino protons appear as a broad singlet with an integration of 2H. This broadness is characteristic of N-H protons due to quadrupolar relaxation of the ¹⁴N nucleus and potential intermolecular hydrogen bonding.

-

Methyl Protons (δ 2.27 ppm): The signal for the methyl group appears as a sharp singlet at δ 2.27 ppm with an integration of 3H. This chemical shift is typical for benzylic protons.[6]

Standard Operating Protocol for Data Acquisition

To ensure the collection of high-quality, reliable, and reproducible NMR data, adherence to a standardized protocol is critical. This protocol serves as a self-validating system for the characterization of small organic molecules like 2-bromo-4-methyl-6-nitroaniline.

Figure 2: General workflow for ¹H NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-bromo-4-methyl-6-nitroaniline.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[7]

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the tube securely.

-

-

Instrument Setup & Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Establish a field frequency lock using the deuterium signal from the solvent.

-

Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.[8]

-

-

Data Acquisition:

-

Load a standard one-dimensional proton experiment.

-

Set appropriate acquisition parameters. For a typical small molecule on a 400 MHz spectrometer, these include:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay (d1): 1-5 seconds (a delay of 5 times the longest T₁ is needed for accurate quantification).[9]

-

Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

-

Initiate the acquisition to collect the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Apply an automatic baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).[10]

-

-

Spectral Analysis:

-

Integrate the area under each peak. The integration values should be normalized to represent the relative number of protons for each signal.[11]

-

Assign each signal to its respective proton environment based on its chemical shift, integration, and multiplicity.

-

Conclusion

The ¹H NMR spectrum of 2-bromo-4-methyl-6-nitroaniline is a clear illustration of how fundamental principles of chemical structure and electronic theory govern spectroscopic outcomes. The distinct chemical shifts of the two aromatic protons are directly attributable to the competing electronic effects of the four different substituents on the benzene ring. The observed signals at δ 7.94 (H-5), δ 7.56 (H-3), δ 6.47 (-NH₂), and δ 2.27 (-CH₃) are fully consistent with theoretical predictions, providing unambiguous confirmation of the compound's structure. By following the rigorous experimental protocol outlined, researchers can confidently acquire and interpret high-quality data for this and other related small molecules.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Boll, M. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2313-2322. Retrieved from [Link]

-